molecular formula C8H11N5S B249529 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine

1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine

Cat. No. B249529
M. Wt: 209.27 g/mol
InChI Key: KVLVXQFUTRQQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine, also known as ETM, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. ETM belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal activity. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to increase the release of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a role in the development of inflammatory diseases. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has also been shown to reduce pain and increase pain threshold in animal models. Additionally, 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have a neuroprotective effect, which could be beneficial in these diseases. Additionally, 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine involves the reaction of 1-ethyl-1H-tetrazole-5-amine with 3-chloromethylthiophene in the presence of a base. The resulting product is purified through column chromatography. This method has been optimized to produce high yields of pure 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine.

Scientific Research Applications

1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-ethyl-N-(3-thienylmethyl)-1H-tetraazol-5-amine

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1-ethyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine

InChI

InChI=1S/C8H11N5S/c1-2-13-8(10-11-12-13)9-5-7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,9,10,12)

InChI Key

KVLVXQFUTRQQMR-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CSC=C2

Canonical SMILES

CCN1C(=NN=N1)NCC2=CSC=C2

Origin of Product

United States

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